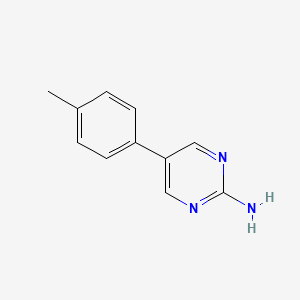
5-(p-Tolyl)pyrimidin-2-amine
説明
5-(p-Tolyl)pyrimidin-2-amine is a chemical compound that has garnered significant interest in the scientific community. It has a molecular weight of 185.23 and its molecular formula is C11H11N3 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 5-(p-Tolyl)pyrimidin-2-amine, has been reported in several studies. For instance, one study describes the preparation of 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 5-(p-Tolyl)pyrimidin-2-amine consists of a pyrimidine ring attached to a p-tolyl group . The InChI code for this compound is 1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14) .Chemical Reactions Analysis
Pyrimidines, including 5-(p-Tolyl)pyrimidin-2-amine, are known to undergo a variety of chemical reactions. For example, one study reports the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis
5-(p-Tolyl)pyrimidin-2-amine is a solid at room temperature . It has a boiling point of approximately 408.4±48.0 C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, and at room temperature .科学的研究の応用
Antitrypanosomal Activity
“5-(p-Tolyl)pyrimidin-2-amine” derivatives have been studied for their potential in treating human African trypanosomiasis (HAT) , also known as sleeping sickness. This disease is caused by protozoa of the genus Trypanosoma, and the compounds have shown promising antitrypanosomal activity in vitro .
Anti-Malarial Applications
These compounds have also been tested against Plasmodium falciparum NF54 , the causative organism of malaria. Some derivatives exhibited excellent antiplasmodial activity, which is significant given the emergence of resistance to current malaria therapies .
Synthesis of Unsymmetrical 2-Aminopyrimidines
A metal-free synthesis method for creating unsymmetrical 2-aminopyrimidines from imidazolate enaminones has been developed. This process yields various structural 2-aminopyrimidines, which are important in drug development and other chemical applications .
Safety and Hazards
The safety information available indicates that 5-(p-Tolyl)pyrimidin-2-amine may be harmful . The compound has been assigned the signal word “Warning” and is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
The primary target of 5-(p-Tolyl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
5-(p-Tolyl)pyrimidin-2-amine interacts with its target, PLK4, by inhibiting its activity . This interaction results in changes in the cell cycle and prevents the uncontrolled cell division that is characteristic of cancer cells .
Biochemical Pathways
The inhibition of PLK4 by 5-(p-Tolyl)pyrimidin-2-amine affects the cell cycle regulation pathway . This leads to downstream effects such as the prevention of centriole duplication, a process crucial for cell division . By disrupting this pathway, 5-(p-Tolyl)pyrimidin-2-amine can halt the proliferation of cancer cells .
Pharmacokinetics
It is generally expected that the compound would have good bioavailability given its small molecular weight
Result of Action
The molecular and cellular effects of 5-(p-Tolyl)pyrimidin-2-amine’s action include the inhibition of PLK4 activity, disruption of the cell cycle, and prevention of centriole duplication . These effects collectively lead to the cessation of cancer cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(p-Tolyl)pyrimidin-2-amine. For instance, the compound’s stability could be affected by temperature and light exposure . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the body that might interact with it.
特性
IUPAC Name |
5-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOHWCFDJDKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659458 | |
| Record name | 5-(4-Methylphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(p-Tolyl)pyrimidin-2-amine | |
CAS RN |
31408-17-0 | |
| Record name | 5-(4-Methylphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417810.png)
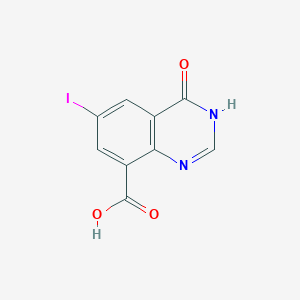
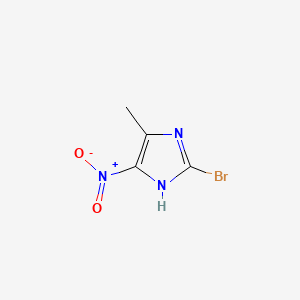
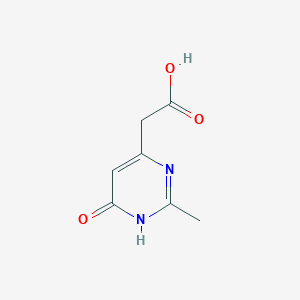
![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417815.png)
![1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417817.png)
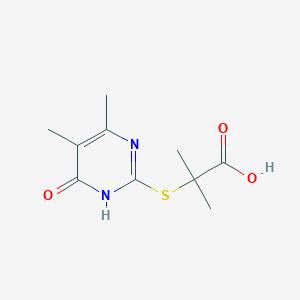

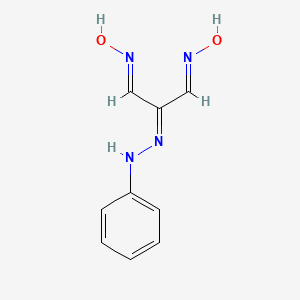
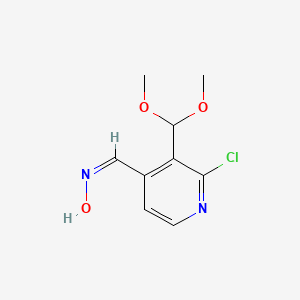
![3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417827.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)
![7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1417829.png)